7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of valemetostat involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the benzodioxole core: This involves the reaction of appropriate starting materials under controlled conditions to form the benzodioxole structure.
Introduction of the dimethylamino group: This step involves the use of reagents such as dimethylamine to introduce the dimethylamino group into the molecule.
Coupling reactions: Various coupling reactions are employed to attach different functional groups to the core structure, forming the final compound.
Industrial Production Methods: Industrial production of valemetostat follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Valemetostat undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of valemetostat with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Valemetostat has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of EZH1 and EZH2 enzymes and their role in epigenetic regulation.
Biology: Researchers use valemetostat to investigate the biological pathways involving EZH1 and EZH2 and their impact on gene expression and cell differentiation.
Medicine: Valemetostat is being explored for its therapeutic potential in treating various cancers, including non-Hodgkin lymphomas and other hematological malignancies.
Industry: The compound is used in the development of new cancer therapies and as a reference standard in pharmaceutical research
Mechanism of Action
Valemetostat exerts its effects by inhibiting the histone-lysine N-methyltransferases EZH1 and EZH2. These enzymes are part of the polycomb repressive complex 2 (PRC2) and are responsible for the tri-methylation of histone H3 at lysine 27 (H3K27). This methylation leads to the repression of genes associated with tumor suppression and cell differentiation. By inhibiting EZH1 and EZH2, valemetostat reduces the levels of methylated histones, thereby reactivating tumor suppressor genes and inhibiting cancer cell growth .
Comparison with Similar Compounds
Tazemetostat: Another EZH2 inhibitor approved for the treatment of epithelioid sarcoma and follicular lymphoma.
GSK126: A selective EZH2 inhibitor used in preclinical studies for various cancers.
EPZ-6438:
Uniqueness of Valemetostat: Valemetostat is unique in its dual inhibition of both EZH1 and EZH2, whereas many other inhibitors target only EZH2. This dual inhibition provides a broader therapeutic potential, especially in cancers where both enzymes play a critical role .
Properties
Molecular Formula |
C26H34ClN3O4 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32) |
InChI Key |
SSDRNUPMYCFXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C |
Origin of Product |
United States |
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